Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate
Overview
Description
Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a phenyl ring substituted with a hydroxy group and a methyl group, making it a derivative of phenylpropanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-(4-hydroxy-2-methylphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Types of Reactions:
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 3-(4-oxo-2-methylphenyl)propanoate.
Reduction: Formation of 3-(4-hydroxy-2-methylphenyl)propanol.
Substitution: Formation of various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavoring agents, and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The ester functional group can undergo hydrolysis to release the active phenylpropanoic acid derivative, which may exert various biological effects.
Comparison with Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)propanoate
- Ethyl 3-(2-hydroxyphenyl)propanoate
- Ethyl 3-(4-methoxyphenyl)propanoate
Comparison: Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity compared to similar compounds that lack one of these substituents .
Properties
IUPAC Name |
ethyl 3-(4-hydroxy-2-methylphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(14)7-5-10-4-6-11(13)8-9(10)2/h4,6,8,13H,3,5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBQJPDLWOQQDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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